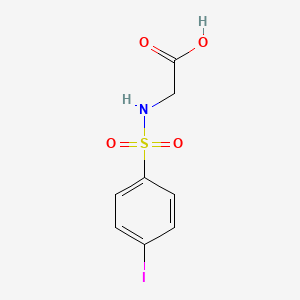

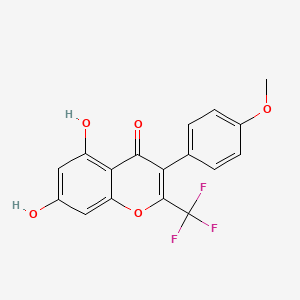

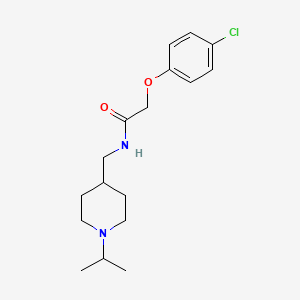

![molecular formula C8H12ClN3O2 B2893800 2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride CAS No. 2378507-07-2](/img/structure/B2893800.png)

2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary based on the substituents attached to the pyrazole ring. The compound likely has a complex structure due to the presence of the aminomethyl, dihydro, and carboxylic acid groups .Scientific Research Applications

Comprehensive Analysis of EN300-7465463

EN300-7465463: , also known as 2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride, is a compound that belongs to the pyrazole derivative family. Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in various fields of scientific research. Below is a detailed analysis focusing on unique applications of EN300-7465463:

Anti-inflammatory Activity

Some pyrazole derivatives exhibit significant anti-inflammatory properties. Research has reported the synthesis and evaluation of new dihydro-imidazo[1,2-b]pyrazole derivatives with dual activity inhibiting chemotaxis induced by different inflammatory stimuli .

Antifungal Applications

The antifungal activities of pyrazole derivatives make them valuable in the development of new antifungal agents. Studies have demonstrated good antifungal activities against a variety of fungi, which could be extrapolated to EN300-7465463 given its structural similarity .

Antibacterial Properties

Pyrazoles are also known for their antibacterial properties, making them candidates for the development of new antibiotics or antibacterial agents .

Analgesic Effects

The analgesic properties of pyrazole derivatives can be leveraged in pain management research, potentially leading to the development of new painkillers .

Anticonvulsant Potential

Given their structural diversity, pyrazole derivatives are explored for anticonvulsant activities, which could be applicable to EN300-7465463 in research related to epilepsy and other seizure disorders .

Anthelmintic Activity

The anthelmintic properties of pyrazoles suggest potential applications in the treatment and control of parasitic worm infections .

Antioxidant Capacity

Pyrazole compounds have been investigated for their antioxidant effects, which are important in combating oxidative stress-related diseases .

Each application mentioned above represents a unique field where EN300-7465463 could potentially be applied based on the general activities observed in pyrazole derivatives. It’s important to note that specific studies on EN300-7465463 would be required to confirm these applications.

For further detailed information on each application and potential studies involving EN300-7465463, additional research and experimentation would be necessary.

MDPI - Recent Advancement in Drug Design and Discovery of Pyrazole IntechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their… Springer - Overview on Biological Activities of Pyrazole Derivatives MDPI - Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review

Mechanism of Action

Mode of Action

It’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities . The specific interactions of EN300-7465463 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the diverse biological activities associated with pyrazole derivatives , it is plausible that EN300-7465463 may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name |

2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.ClH/c9-4-5-7(8(12)13)6-2-1-3-11(6)10-5;/h1-4,9H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRDYZVGMWQXIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NN2C1)CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

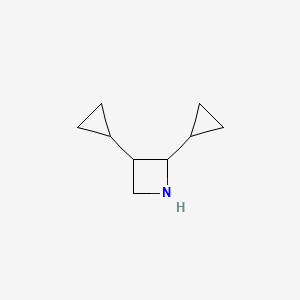

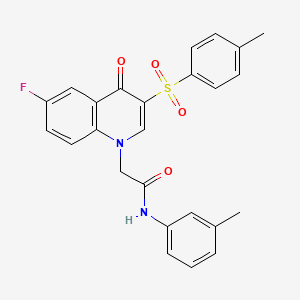

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2893718.png)

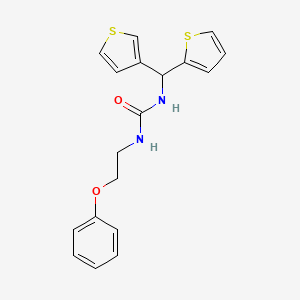

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B2893723.png)

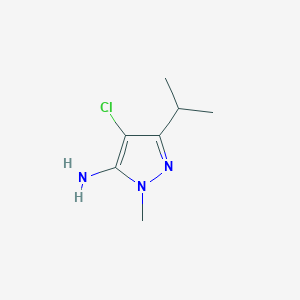

![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)

![2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2893732.png)